molecular formula C10H6Br2O B094854 1,6-Dibromo-2-naphthol CAS No. 16239-18-2

1,6-Dibromo-2-naphthol

Cat. No.: B094854
CAS No.: 16239-18-2
M. Wt: 301.96 g/mol
InChI Key: VKESFYLPKHQOOA-UHFFFAOYSA-N
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Description

1,6-Dibromo-2-naphthol: is an organic compound with the molecular formula C10H6Br2O . It is a derivative of naphthol, where two bromine atoms are substituted at the 1 and 6 positions of the naphthol ring. This compound is known for its distinctive pink to purple or light brown powder form and has a molecular weight of 301.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,6-Dibromo-2-naphthol can be synthesized through the bromination of 2-naphthol. The process involves the addition of bromine to 2-naphthol in the presence of acetic acid. The reaction is typically carried out in a round-bottomed flask fitted with a dropping funnel and a reflux condenser. The β-naphthol dissolves in glacial acetic acid, and bromine is added gradually. The mixture is then heated to boiling, and tin is added in portions to facilitate the reaction. The product is filtered, washed, and dried to obtain this compound .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process involves the careful addition of bromine to 2-naphthol in the presence of acetic acid, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions:

1,6-Dibromo-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid.

    Reduction: Hydriodic acid, stannous chloride, and hydrochloric acid.

Major Products:

Scientific Research Applications

1,6-Dibromo-2-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-dibromo-2-naphthol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

  • 6-Bromo-2-naphthol
  • 2-Bromo-6-methoxynaphthalene
  • 1,6-Dibromo-β-naphthol

Comparison:

1,6-Dibromo-2-naphthol is unique due to the presence of two bromine atoms at specific positions on the naphthol ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, 6-bromo-2-naphthol has only one bromine atom, which affects its reactivity and applications. The presence of two bromine atoms in this compound enhances its potential as an intermediate in organic synthesis and its biological activity .

Properties

IUPAC Name

1,6-dibromonaphthalen-2-ol
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InChI

InChI=1S/C10H6Br2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKESFYLPKHQOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0075100
Record name 1,6-Dibromo-2-naphthol
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Molecular Weight

301.96 g/mol
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Physical Description

Pink powder; [Sigma-Aldrich MSDS]
Record name 1,6-Dibromo-2-naphthol
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CAS No.

16239-18-2
Record name 1,6-Dibromo-2-naphthalenol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Bromo-2-naphthol (500 mg, 2.242 mmol, 1 eq) and NBS (558.7 mg, 3.319 mmol, 1.4 eq) are stirred at RT in 4.4 ml of acetone and 22 μl of 1 N HCl for 15 min. Ethyl acetate is added, and this organic phase is washed three times with 1 N HCl. After drying over magnesium sulfate, filtering and concentrating in vacuum on a rotary evaporator, the desired product is obtained in quantitative yield (677 mg).
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500 mg
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558.7 mg
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22 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,6-dibromo-2-naphthol react under visible light irradiation? What are the key reactive intermediates involved?

A1: When exposed to visible light (450 nm) in the presence of a base like triethylamine (Et3N), this compound undergoes a photochemical reaction. This reaction proceeds through the formation of carbene intermediates, which are highly reactive species. []

    Q2: What types of products are formed from the photochemical reactions of this compound?

    A2: The photochemical reactions of this compound with different trapping reagents result in three main product types: []

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